An In-depth Technical Guide to the Characterization of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
An In-depth Technical Guide to the Characterization of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development. It details the probable synthetic pathways, expected spectroscopic and spectrometric data, and the anticipated reactivity of this heterocyclic compound. The guide is structured to provide a deep understanding of the molecule's characteristics, drawing on established principles of heterocyclic chemistry and data from analogous structures.
Introduction: The Significance of Pyridyl-Substituted 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, often employed as a bioisosteric replacement for amide and ester functionalities. This five-membered heterocycle is known for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets. When coupled with a pyridine ring, another key pharmacophore, the resulting molecule, 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, presents a unique combination of chemical features. The chloromethyl group at the 5-position of the oxadiazole ring serves as a reactive handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.
This guide will delve into the essential aspects of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, providing a robust framework for its synthesis and characterization.
Synthesis and Mechanistic Considerations
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and direct route to compounds such as 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine involves the cyclization of an O-acyl amidoxime.
Proposed Synthetic Pathway
A plausible and efficient synthesis of the title compound starts from pyridine-2-carboxamidoxime, which can be prepared from 2-cyanopyridine. The amidoxime is then acylated with chloroacetyl chloride, followed by a cyclodehydration step to form the 1,2,4-oxadiazole ring.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Pyridine-2-carboxamidoxime
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To a solution of hydroxylamine hydrochloride (1.1 eq) and a suitable base (e.g., sodium carbonate, 1.5 eq) in aqueous ethanol, add 2-cyanopyridine (1.0 eq).
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization to obtain pyridine-2-carboxamidoxime.
Step 2: Synthesis of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
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Dissolve pyridine-2-carboxamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
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Cool the solution in an ice bath and add a base (e.g., triethylamine, 1.2 eq).
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Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir until the formation of the O-acylated intermediate is complete (monitor by TLC).
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Induce cyclodehydration by heating the reaction mixture to reflux. Alternatively, acid or base catalysis can be employed at room temperature.[1]
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After completion of the reaction, wash the organic layer with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine.
Physicochemical and Spectroscopic Characterization
The following data is predicted based on known values for structurally similar compounds and general principles of spectroscopy.
Physical Properties
| Property | Predicted Value | Source |
| CAS Number | 90002-06-5 | |
| Molecular Formula | C₈H₆ClN₃O | |
| Molecular Weight | 195.61 g/mol | |
| Appearance | White to off-white solid | General |
| Melting Point | 84-85 °C | |
| Boiling Point | ~348.7 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | General |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
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δ ~8.80 ppm (d, 1H): Proton on the pyridine ring ortho to the nitrogen.
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δ ~8.20 ppm (d, 1H): Proton on the pyridine ring ortho to the oxadiazole substituent.
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δ ~7.90 ppm (t, 1H): Proton on the pyridine ring para to the nitrogen.
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δ ~7.50 ppm (t, 1H): Proton on the pyridine ring meta to the nitrogen.
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δ ~4.80 ppm (s, 2H): Protons of the chloromethyl (-CH₂Cl) group.
¹³C NMR (100 MHz, CDCl₃):
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δ ~175 ppm: Carbon atom at the 5-position of the oxadiazole ring.
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δ ~168 ppm: Carbon atom at the 3-position of the oxadiazole ring.
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δ ~150 ppm, ~148 ppm, ~137 ppm, ~127 ppm, ~124 ppm: Carbon atoms of the pyridine ring.
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δ ~35 ppm: Carbon atom of the chloromethyl (-CH₂Cl) group.
Infrared (IR) Spectroscopy (KBr Pellet):
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~3100-3000 cm⁻¹: C-H stretching of the aromatic pyridine ring.
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~2950 cm⁻¹: C-H stretching of the chloromethyl group.
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~1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyridine and oxadiazole rings.
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~1250-1000 cm⁻¹: C-O-N stretching of the oxadiazole ring.
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~750-700 cm⁻¹: C-Cl stretching of the chloromethyl group.
Mass Spectrometry (MS):
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[M]⁺: Expected at m/z 195 (for ³⁵Cl) and 197 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.
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[M+H]⁺: Expected at m/z 196 and 198.
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Fragmentation: Loss of the chloromethyl group (-CH₂Cl) would be a prominent fragmentation pathway.
Chemical Reactivity and Stability
The reactivity of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is primarily dictated by the electrophilic nature of the chloromethyl group and the stability of the 1,2,4-oxadiazole ring.
Reactivity of the Chloromethyl Group
The chloromethyl group is a potent electrophile and is susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups.
Caption: Nucleophilic substitution reactions at the chloromethyl group.
Studies on analogous 3-aryl-5-chloromethyl-1,2,4-oxadiazoles have shown that they readily react with nucleophiles such as potassium cyanide.[2] This reactivity is a key feature for the use of the title compound as a synthetic intermediate.
Stability of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic or reductive conditions. The aromatic nature of the ring system contributes to its overall stability.
Analytical Methods for Quality Control
Ensuring the purity and identity of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is crucial for its application in further synthetic steps. A combination of chromatographic and spectroscopic techniques is recommended.
Chromatographic Methods
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Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing purity. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
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High-Performance Liquid Chromatography (HPLC): A quantitative method for purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides simultaneous purity analysis and mass confirmation.[3]
Spectroscopic and Other Methods
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NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used for quantitative analysis (qNMR) with an internal standard.
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Melting Point: A sharp melting point range is indicative of high purity.
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Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values for the molecular formula.
Safety and Handling
2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is expected to be a hazardous substance. Based on data for similar compounds, the following precautions should be taken:
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GHS Hazard Statements: Likely to include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its probable synthesis, characterization, and reactivity, based on established chemical principles and data from closely related analogues. The reactive chloromethyl group, coupled with the stable pyridyl-oxadiazole core, offers a versatile platform for the development of novel molecules with potential biological activity. Researchers and scientists working with this compound are encouraged to use this guide as a foundational resource, while also performing rigorous experimental validation of the proposed methods and predicted data.
References
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Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2018). National Institutes of Health. Available at: [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). MDPI. Available at: [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed. Available at: [Link]
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Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
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Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2023). MDPI. Available at: [Link]
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Pyridine, 2-chloro- - the NIST WebBook. NIST. Available at: [Link]
Sources
- 1. 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole (1875252-96-2) for sale [vulcanchem.com]
- 2. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
